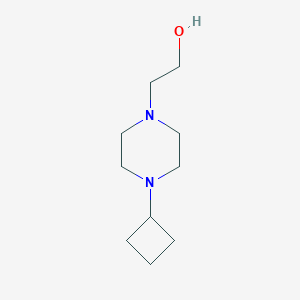

2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol

Description

2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Properties

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-9-8-11-4-6-12(7-5-11)10-2-1-3-10/h10,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQUARHRWXITTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864762-45-7 | |

| Record name | 2-(4-cyclobutylpiperazin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol typically involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound to less oxidized or deoxygenated products.

Substitution: Nucleophilic substitution reactions can replace functional groups on the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing pharmaceutical agents targeting various neurological conditions. Its piperazine moiety is known to enhance bioavailability and receptor affinity, making it a candidate for drugs aimed at treating anxiety, depression, and other CNS disorders.

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit antimicrobial properties. Studies have shown that certain piperazine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) | Target Pathogen |

|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol | 0.18 | S. aureus |

| This compound | 0.25 | E. coli |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit specific enzymes involved in tumor progression and immune evasion.

Case Study: Inhibition of ENPP1

In vitro studies demonstrated that this compound inhibits ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme linked to cancer progression. The IC50 value recorded was approximately 4.5 nM, indicating potent activity against this target.

In Vivo Studies: Tumor Growth Inhibition

In murine models, treatment with this compound led to a significant reduction in tumor size when combined with existing immunotherapies, achieving an inhibition rate of up to 70%.

Antimicrobial Mechanism

The antimicrobial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Mechanism

The anticancer effects are linked to the selective inhibition of ENPP1, leading to enhanced immune responses against tumors. This mechanism activates pathways crucial for T-cell activation and proliferation.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Studies have shown that it can modulate cholinergic-nitric oxide signaling, leading to sympathoinhibitory, hypotensive, and antihypertensive effects. The compound interacts with muscarinic receptors, particularly the M1 and M3 subtypes, which play a role in its pharmacological activity .

Comparison with Similar Compounds

2-(Piperazin-1-yl)ethan-1-ol: This compound is structurally similar but lacks the cyclobutyl group, which may result in different pharmacological properties.

2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: Another piperazine derivative with a different substituent, leading to distinct biological activities.

Uniqueness: The presence of the cyclobutyl group in 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol imparts unique steric and electronic properties, which can influence its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol is a compound of significant interest in pharmacological research due to its potential interactions with various biological targets, particularly the histamine H3 receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutyl group attached to a piperazine ring, which is further connected to an ethanol moiety. This unique structure contributes to its biological activity by influencing its binding affinity and selectivity for various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O |

| IUPAC Name | This compound |

| CAS Number | 1864762-45-7 |

| Classification | Potential H3 receptor modulator |

The primary mechanism of action for this compound involves its interaction with the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. By modulating H3 receptor activity, this compound may influence various physiological processes, including cognition, mood regulation, and appetite control.

Research indicates that compounds similar to this compound can act as antagonists or inverse agonists at the H3 receptor, potentially leading to enhanced neurotransmitter release and improved cognitive functions. For instance, studies have shown that modulation of H3 receptors can impact conditions such as Alzheimer's disease and schizophrenia .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

-

Histamine H3 Receptor Modulation :

- A study demonstrated that certain piperazine derivatives exhibit nanomolar affinity for H3 receptors, suggesting potential use in treating cognitive disorders .

- Another research highlighted the dual-action properties of similar compounds, combining antioxidant effects with H3 receptor antagonism, indicating a novel therapeutic approach for neurodegenerative diseases .

- Cognitive Enhancement :

Toxicological Profile

Preliminary toxicity assessments indicate that this compound may cause skin irritation (Category 2) and serious eye damage (Category 2), necessitating careful handling in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.